Gly-Pro-AMC

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de Glycyl-L-proline-7-amido-4-méthylcoumarine (bromhydrate) implique le couplage de la glycyl-L-proline avec la 7-amino-4-méthylcoumarine. La réaction se produit généralement en présence d'agents de couplage tels que la dicyclohexylcarbodiimide (DCC) et la N-hydroxysuccinimide (NHS) dans des conditions anhydres . Le produit est ensuite purifié et converti en sa forme de sel de bromhydrate.

Méthodes de production industrielle

La production industrielle de Glycyl-L-proline-7-amido-4-méthylcoumarine (bromhydrate) suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique des étapes de purification rigoureuses, y compris la recristallisation et la chromatographie, pour garantir une pureté et un rendement élevés .

Analyse Des Réactions Chimiques

Types de réactions

Glycyl-L-proline-7-amido-4-méthylcoumarine (bromhydrate) subit principalement des réactions de clivage enzymatique. Il s'agit d'un substrat pour la dipeptidyl peptidase 4, la dipeptidyl peptidase 7, la dipeptidyl peptidase 8, la dipeptidyl peptidase 9, la protéine d'activation des fibroblastes et l'oligopeptidase prolyle .

Réactifs et conditions courants

Le clivage enzymatique de Glycyl-L-proline-7-amido-4-méthylcoumarine (bromhydrate) est généralement effectué dans des solutions tamponnées à pH physiologique. Les réactifs courants comprennent le tampon phosphate salin (PBS) et le diméthylsulfoxyde (DMSO) pour la solubilisation .

Principaux produits formés

Le principal produit formé par le clivage enzymatique de Glycyl-L-proline-7-amido-4-méthylcoumarine (bromhydrate) est la 7-amino-4-méthylcoumarine (AMC), qui présente des propriétés de fluorescence qui peuvent être mesurées pour quantifier l'activité enzymatique .

Applications de la recherche scientifique

Glycyl-L-proline-7-amido-4-méthylcoumarine (bromhydrate) est largement utilisé dans la recherche scientifique pour les applications suivantes :

Biologie : Il est utilisé pour étudier l'activité de diverses dipeptidyl peptidases dans des échantillons biologiques.

Mécanisme d'action

Glycyl-L-proline-7-amido-4-méthylcoumarine (bromhydrate) exerce ses effets par le clivage enzymatique par la dipeptidyl peptidase 4 et d'autres enzymes apparentées. Le clivage libère la 7-amino-4-méthylcoumarine, qui est fluorescente et peut être quantifiée pour mesurer l'activité enzymatique . Les cibles moléculaires comprennent les sites actifs des enzymes dipeptidyl peptidase, et les voies impliquées sont liées à la protéolyse et au métabolisme des peptides .

Applications De Recherche Scientifique

Biochemical Research

Protease Activity Assays

Gly-Pro-AMC serves as a substrate for measuring the activity of various proteases, especially DPP-IV. The compound is cleaved by DPP-IV, releasing the fluorescent 7-amido-4-methylcoumarin (AMC), which can be quantitatively measured. This property allows researchers to conduct high-throughput screening of enzyme activity with improved sensitivity compared to traditional colorimetric assays .

Drug Development

In drug discovery, this compound is employed to screen potential inhibitors of DPP-IV, which is a therapeutic target for type II diabetes. Studies have shown that inhibitors can significantly affect glucose metabolism by modulating DPP-IV activity . The compound's ability to provide real-time fluorescence signals makes it valuable for evaluating the efficacy of new drug candidates.

Clinical Applications

Diabetes Research

this compound is instrumental in understanding the role of DPP-IV in glucose homeostasis. By using this substrate, researchers can assess how different compounds influence DPP-IV activity and thus contribute to the management of diabetes . Inhibitors tested with this compound have shown promise in improving glucose tolerance in clinical settings.

Cancer Research

DPP-IV is implicated in tumor progression and immune regulation. This compound assays can help elucidate the mechanisms by which DPP-IV affects cancer cell behavior and response to therapies, providing insights into potential therapeutic strategies .

Food Industry Applications

Food Safety Testing

this compound can be applied in detecting specific proteolytic enzymes that indicate spoilage or contamination in food products. This application is crucial for ensuring food safety and quality control by monitoring enzyme activity related to microbial contamination .

Example Protocol for DPP-IV Activity Assay

-

Preparation of Stock Solution:

- Dissolve this compound in DMSO to create a stock solution (10-25 mM).

- Protect from light and store at -20 °C.

-

Preparation of Working Solution:

- Dilute stock solution to 50-100 µM with an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

Assay Procedure:

- Mix equal volumes of DPP-IV standards or samples with the assay solution.

- Incubate at room temperature for at least 1 hour.

- Measure fluorescence at excitation/emission wavelengths of 380/500 nm.

This protocol highlights the efficiency and simplicity of using this compound for assessing protease activity, making it suitable for high-throughput applications .

Table: Summary of Applications

Mécanisme D'action

GP-AMC (hydrobromide) exerts its effects through enzymatic cleavage by dipeptidyl peptidase 4 and other related enzymes. The cleavage releases 7-amino-4-methylcoumarin, which fluoresces and can be quantified to measure enzyme activity . The molecular targets include the active sites of dipeptidyl peptidase enzymes, and the pathways involved are related to proteolysis and peptide metabolism .

Comparaison Avec Des Composés Similaires

Composés similaires

- Gly-Pro-7-amido-4-méthylcoumarine

- Gly-Pro-7-amido-4-méthylcoumarine chlorhydrate

- N-p-Tosyl-Gly-Pro-Arg 7-amido-4-méthylcoumarine chlorhydrate

Unicité

Glycyl-L-proline-7-amido-4-méthylcoumarine (bromhydrate) est unique en raison de sa haute spécificité pour la dipeptidyl peptidase 4 et de sa capacité à libérer un produit hautement fluorescent lors du clivage . Cela en fait un outil précieux pour l'étude de l'activité enzymatique et le criblage d'inhibiteurs potentiels.

Activité Biologique

Gly-Pro-AMC (Glycine-Proline-7-amido-4-methylcoumarin) is a fluorogenic substrate primarily used for detecting the activity of dipeptidyl peptidase IV (DPPIV), a serine protease that plays a significant role in various biological processes. This article explores the biological activity of this compound, highlighting its applications, sensitivity, and relevance in biomedical research.

Overview of Dipeptidyl Peptidase IV (DPPIV)

DPPIV is a multifunctional protein found on the surface of several cell types, including epithelial, endothelial, and lymphoid cells. It is involved in immune regulation, signal transduction, and apoptosis, and has been implicated in tumor progression. DPPIV is also a therapeutic target for type II diabetes due to its role in cleaving incretin hormones, which are critical for glucose homeostasis. Inhibition of DPPIV can improve glucose tolerance and insulin responsiveness .

This compound serves as a sensitive substrate for DPPIV, where it undergoes cleavage at the N-terminal dipeptide bond. The resulting release of the fluorescent moiety 7-amido-4-methylcoumarin (AMC) allows for quantification of enzyme activity through fluorescence measurements. This assay is advantageous due to its simplicity and rapidity, providing maximal sensitivity within 20-30 minutes .

Sensitivity and Specificity

Research indicates that this compound exhibits enhanced sensitivity compared to other substrates. For instance, studies demonstrated that as little as 0.5 ng of recombinant DPPIV could produce a robust signal when using this compound, while other substrates required higher concentrations to achieve similar results. This sensitivity allows researchers to conduct high-throughput screenings with minimal enzyme quantities .

Applications in Research

This compound has been utilized in various studies focusing on the inhibition of DPPIV and related enzymes. Its applications include:

- High-throughput screening : The substrate's sensitivity makes it ideal for screening potential DPPIV inhibitors in drug discovery programs.

- Biological fluid analysis : It can be employed to measure DPPIV activity in plasma or saliva samples, aiding in clinical diagnostics and research on metabolic disorders .

- Inhibition studies : this compound has been used to evaluate the inhibitory effects of various compounds on DPPIV activity, contributing to the understanding of potential therapeutic agents for diabetes .

Table 1: Comparison of Substrate Sensitivity

| Substrate | Minimum Enzyme Concentration (ng) | Sensitivity Level |

|---|---|---|

| This compound | 0.5 | High |

| GP-AMC | 10 | Moderate |

| DPPIV-Glo™ | 0.5 | Very High |

Case Study: Inhibition Kinetics of Flavonoids

A study evaluated the inhibitory effects of various flavonoids on DPPIV using this compound as a substrate. The results indicated that certain flavonoids exhibited significant inhibitory activity, with kinetic analysis revealing competitive inhibition patterns at varying concentrations of both the enzyme and substrate .

Research Findings

- DPPIV Inhibition : Inhibitors targeting DPPIV have demonstrated efficacy in improving glucose metabolism in animal models .

- Clinical Relevance : Elevated plasma levels of DPPIV have been correlated with obesity and metabolic syndrome progression, suggesting that this compound could serve as a biomarker for these conditions .

Propriétés

Numéro CAS |

67341-40-6 |

|---|---|

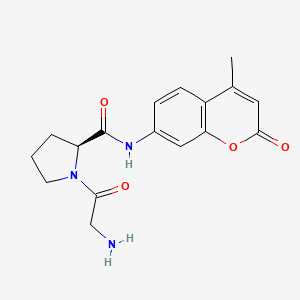

Formule moléculaire |

C17H19N3O4 |

Poids moléculaire |

329.35 g/mol |

Nom IUPAC |

(2S)-1-(2-aminoacetyl)-N-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C17H19N3O4/c1-10-7-16(22)24-14-8-11(4-5-12(10)14)19-17(23)13-3-2-6-20(13)15(21)9-18/h4-5,7-8,13H,2-3,6,9,18H2,1H3,(H,19,23)/t13-/m0/s1 |

Clé InChI |

UTDVHCQTKWTQEA-ZDUSSCGKSA-N |

SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CCCN3C(=O)CN |

SMILES isomérique |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@@H]3CCCN3C(=O)CN |

SMILES canonique |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CCCN3C(=O)CN |

Séquence |

GP |

Synonymes |

Gly-Pro-4-methylcoumaryl-7-amide Gly-Pro-MCA glycylprolyl-4-methylcoumaryl-7-amide |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.